molecular formula C10H30O2Si4 B14123186 1,2-Bis(tetramethyldisiloxanyl)-ethane

1,2-Bis(tetramethyldisiloxanyl)-ethane

Cat. No.: B14123186
M. Wt: 294.68 g/mol
InChI Key: SIKFOBGBYHBHAK-UHFFFAOYSA-N
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Description

Disiloxane, 1,1,3,3-tetramethyl-1-[2-(1,1,3,3-tetramethyl-1-disiloxanyl)ethyl]- is a silicon-based compound with the molecular formula C10H30OSi4. It is a member of the disiloxane family, characterized by the presence of silicon-oxygen bonds. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disiloxane, 1,1,3,3-tetramethyl-1-[2-(1,1,3,3-tetramethyl-1-disiloxanyl)ethyl]- typically involves the hydrosilylation of vinyl-terminated disiloxanes with tetramethyldisiloxane. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under controlled temperature conditions (around 70°C) and an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced purification techniques, such as column chromatography, to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Disiloxane, 1,1,3,3-tetramethyl-1-[2-(1,1,3,3-tetramethyl-1-disiloxanyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disiloxane, 1,1,3,3-tetramethyl-1-[2-(1,1,3,3-tetramethyl-1-disiloxanyl)ethyl]- is utilized in various scientific research fields:

Mechanism of Action

The compound exerts its effects primarily through its silicon-oxygen bonds, which provide stability and flexibility. In hydrosilylation reactions, the silicon-hydrogen bonds react with unsaturated organic compounds, facilitated by platinum catalysts. This reaction mechanism involves the formation of a platinum-silicon intermediate, which then transfers the silicon group to the organic substrate .

Comparison with Similar Compounds

Similar Compounds

    Tetramethyldisiloxane: Similar structure but lacks the additional disiloxanyl group.

    Hexamethyldisiloxane: Contains six methyl groups attached to silicon atoms.

    Octamethylcyclotetrasiloxane: A cyclic compound with four silicon-oxygen units.

Uniqueness

Disiloxane, 1,1,3,3-tetramethyl-1-[2-(1,1,3,3-tetramethyl-1-disiloxanyl)ethyl]- is unique due to its extended silicon-oxygen backbone, providing enhanced stability and reactivity compared to simpler disiloxanes. This makes it particularly valuable in applications requiring robust and flexible materials .

Properties

Molecular Formula

C10H30O2Si4

Molecular Weight

294.68 g/mol

IUPAC Name

dimethylsilyloxy-[2-[dimethylsilyloxy(dimethyl)silyl]ethyl]-dimethylsilane

InChI

InChI=1S/C10H30O2Si4/c1-13(2)11-15(5,6)9-10-16(7,8)12-14(3)4/h13-14H,9-10H2,1-8H3

InChI Key

SIKFOBGBYHBHAK-UHFFFAOYSA-N

Canonical SMILES

C[SiH](C)O[Si](C)(C)CC[Si](C)(C)O[SiH](C)C

Origin of Product

United States

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